molecular formula C9H9BN2O2 B15298306 3-Phenyl-1H-pyrazole-5-boronic acid

3-Phenyl-1H-pyrazole-5-boronic acid

Cat. No.: B15298306
M. Wt: 187.99 g/mol
InChI Key: IXRIVZQAHMPEPC-UHFFFAOYSA-N
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Description

(3-Phenyl-1H-pyrazol-5-yl)boronic acid: is a boronic acid derivative featuring a phenyl group attached to a pyrazole ring

Synthetic Routes and Reaction Conditions:

  • Boronic Acid Formation: The compound can be synthesized by reacting phenylhydrazine with a suitable diketone or β-diketone under acidic conditions. The reaction typically involves heating the reactants in the presence of a catalyst such as hydrochloric acid.

  • Industrial Production Methods: On an industrial scale, the synthesis may involve more controlled conditions and the use of advanced catalysts to improve yield and purity. Continuous flow reactors and other modern techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

(3-Phenyl-1H-pyrazol-5-yl)boronic acid: undergoes various types of reactions, including:

  • Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

  • Reduction: Reduction reactions can lead to the formation of boronic acids with different substituents.

  • Substitution: The pyrazole ring can undergo substitution reactions with various nucleophiles, leading to a range of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

  • Reduction: Reducing agents like sodium borohydride are often used.

  • Substitution: Nucleophiles such as amines, alcohols, and halides are typically employed.

Major Products Formed:

  • Boronic Esters: These are formed through the reaction of boronic acids with diols or polyols.

  • Substituted Pyrazoles: Various nucleophiles can replace hydrogen atoms on the pyrazole ring, leading to diverse derivatives.

Scientific Research Applications

(3-Phenyl-1H-pyrazol-5-yl)boronic acid: has several applications in scientific research:

  • Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be employed in the study of enzyme inhibitors and as a tool in biochemical assays.

  • Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting various diseases.

  • Industry: Its use in material science for the development of advanced materials and coatings is also notable.

Mechanism of Action

(3-Phenyl-1H-pyrazol-5-yl)boronic acid: is compared with other similar compounds such as phenylboronic acid, pyrazole derivatives, and other boronic acids. Its uniqueness lies in the combination of the pyrazole ring and the boronic acid group, which provides distinct reactivity and biological activity.

Comparison with Similar Compounds

  • Phenylboronic acid

  • Pyrazole derivatives

  • Other boronic acids

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Properties

Molecular Formula

C9H9BN2O2

Molecular Weight

187.99 g/mol

IUPAC Name

(3-phenyl-1H-pyrazol-5-yl)boronic acid

InChI

InChI=1S/C9H9BN2O2/c13-10(14)9-6-8(11-12-9)7-4-2-1-3-5-7/h1-6,13-14H,(H,11,12)

InChI Key

IXRIVZQAHMPEPC-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=NN1)C2=CC=CC=C2)(O)O

Origin of Product

United States

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